molecular formula C7H7NO2 B2929934 2-Cyano-3-cyclopropylacrylic acid CAS No. 1449001-69-7; 98895-60-4

2-Cyano-3-cyclopropylacrylic acid

Cat. No.: B2929934
CAS No.: 1449001-69-7; 98895-60-4
M. Wt: 137.138
InChI Key: FZERGXZRBYBPDM-ZZXKWVIFSA-N
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Description

Structural Significance of the α,β-Unsaturated Cyanoacrylic Acid Moiety

The α,β-unsaturated cyanoacrylic acid moiety is a key functional group that defines the reactivity of 2-Cyano-3-cyclopropylacrylic acid. This arrangement consists of a carbon-carbon double bond (the α,β-unsaturation) conjugated with both a cyano (nitrile) group and a carboxylic acid group. wikipedia.org This conjugation results in the polarization of electrons across the system, making the β-carbon susceptible to attack by nucleophiles in a process known as conjugate or Michael addition. wikipedia.orgnih.govpressbooks.pub

The presence of two electron-withdrawing groups, the cyano and the carboxylic acid, on the same carbon atom of the double bond significantly influences the molecule's electronic properties and reactivity. wikipedia.org This structural feature is characteristic of compounds used in Knoevenagel condensations, a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orgresearchgate.net The α,β-unsaturated nature of this moiety also makes it a good dienophile in Diels-Alder reactions and a ligand for metal complexes. wikipedia.org

Overview of Cyclopropyl-Containing Compounds in Synthetic Organic Chemistry

The cyclopropyl (B3062369) group, a three-membered carbon ring, is a fascinating and valuable structural motif in organic chemistry. fiveable.me Its defining characteristic is the significant ring strain due to the 60° bond angles, a considerable deviation from the ideal 109.5° for sp³ hybridized carbons. fiveable.mewikipedia.org This inherent strain endows cyclopropyl-containing compounds with unique reactivity, often behaving similarly to compounds with carbon-carbon double bonds. wikipedia.orgstackexchange.com

The electronic nature of the cyclopropyl group allows it to act as a good electron donor through hyperconjugation, which can stabilize adjacent carbocations. wikipedia.orgacs.org This property is leveraged in a variety of chemical transformations. In medicinal chemistry, the incorporation of a cyclopropyl group can significantly impact a molecule's biological activity, metabolic stability, and pharmacokinetic properties. fiveable.mechemicalbook.com It is a common feature in numerous natural products and pharmaceutical drugs. fiveable.mechemicalbook.com The unique stereochemical and reactivity profile of the cyclopropyl group enables the synthesis of complex molecular architectures. chemicalbook.com

Evolution of Research Focus on this compound and its Analogs

Research involving this compound has largely been driven by its utility as a versatile synthetic intermediate. A primary application is in the Knoevenagel condensation reaction, typically with cyclopropanecarboxaldehyde (B31225) and cyanoacetic acid, to form the core structure of the molecule. vulcanchem.combath.ac.ukjustia.com

Initially, research focused on the synthesis and characterization of the acid itself and its simple esters. bath.ac.ukrsc.org More recently, the focus has shifted towards its application in the synthesis of more complex and biologically relevant molecules. For instance, it has been utilized as a precursor in the development of covalent kinase inhibitors and other targeted protein degraders. bath.ac.ukyuntsg.com The reactivity of the cyanoacrylamide moiety, derived from this compound, allows for covalent bond formation with specific amino acid residues, such as cysteine, in target proteins. bath.ac.uk This has led to the design and synthesis of novel therapeutic agents, including those targeting oncogenic proteins like KRASG12C. yuntsg.com The evolution of research highlights a move from fundamental synthetic chemistry to applications in medicinal chemistry and drug discovery. yuntsg.comnih.gov

PropertyValue
IUPAC Name (2E)-2-cyano-3-cyclopropyl-2-propenoic acid sigmaaldrich.com
Molecular Formula C₇H₇NO₂ cymitquimica.com
Molecular Weight 137.14 g/mol glpbio.com
Physical Form Solid cymitquimica.com
CAS Number 98895-60-4 cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-cyano-3-cyclopropylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-4-6(7(9)10)3-5-1-2-5/h3,5H,1-2H2,(H,9,10)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZERGXZRBYBPDM-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98895-60-4
Record name 2-cyano-3-cyclopropylprop-2-enoic acid
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Chemical Reactivity and Transformation Pathways of 2 Cyano 3 Cyclopropylacrylic Acid

Nucleophilic Addition Reactions to the Activated Double Bond

The carbon-carbon double bond in 2-cyano-3-cyclopropylacrylic acid is electron-deficient due to the strong electron-withdrawing effects of both the adjacent nitrile and carboxylic acid groups. This electronic characteristic makes the β-carbon (the carbon atom of the double bond further from the carboxylic acid group) highly electrophilic and susceptible to nucleophilic attack. This type of reaction is a Michael addition or conjugate addition. bath.ac.uk

A notable example of this reactivity is the addition of thiols. Studies have shown that thiols, such as those found in cysteine residues of proteins, can react readily with 2-cyanoacrylates. bath.ac.uk The reaction involves the attack of the sulfur nucleophile on the electrophilic β-carbon of the activated double bond. Research indicates that this addition can be reversible, with a tunable equilibrium. bath.ac.uk This reversibility is a key feature being explored in the context of developing covalent inhibitors for enzymes like kinases, where a transient, yet effective, interaction is desired. bath.ac.uk

The general mechanism for the nucleophilic addition of a thiol (R-SH) to this compound is depicted below:

General Reaction Scheme for Thiol Addition

In this reaction, the nucleophilic thiol adds to the activated double bond of the this compound, forming a thioether adduct.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group in this compound is a primary site for a range of chemical modifications, most notably esterification and amidation reactions. These transformations are fundamental in altering the molecule's physical and chemical properties, such as solubility and biological activity.

Esterification Reactions

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. This reaction is crucial for producing various derivatives of this compound. For instance, the synthesis of ethyl 2-cyano-3-cyclopropylacrylate is a common transformation. The process generally involves reacting the acid with the corresponding alcohol under conditions that facilitate the removal of water, thereby driving the equilibrium towards the ester product. google.com

These ester derivatives are significant in various applications, including their use as monomers in polymerization reactions to form cyanoacrylate-based adhesives. google.com

Table 1: Examples of Esterification Reactions

Alcohol ReactantEster ProductReaction ConditionsReference
Ethanol (B145695)Ethyl 2-cyano-3-cyclopropylacrylateAcid catalyst, removal of water google.com
Methanol (B129727)Methyl 2-cyano-3-cyclopropylacrylateAcid catalyst, removal of water google.com

Amidation Reactions

Amidation reactions involve the conversion of the carboxylic acid group into an amide by reacting it with an amine. This is a widely used strategy in medicinal chemistry to synthesize libraries of compounds for drug discovery. This compound can be coupled with various amines using standard peptide coupling reagents. bath.ac.ukepo.org Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are commonly employed to facilitate the formation of the amide bond. bath.ac.ukyuntsg.com

This method provides a flexible route to a diverse array of 2-cyano-3-cyclopropylacrylamides, which have been investigated as potential kinase inhibitors and for other biological activities. bath.ac.uknih.gov The success of the amidation can be influenced by the nucleophilicity of the amine; for instance, weakly nucleophilic amines may require the use of more potent coupling agents. bath.ac.uk

Transformations of the Nitrile Group

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo several important transformations. The carbon atom of the nitrile is electrophilic, allowing for nucleophilic attack at this position. libretexts.org

Key reactions of the nitrile group include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. libretexts.orgpressbooks.publumenlearning.com This transformation converts the cyano group into a carboxyl group, fundamentally altering the molecule's structure.

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgpressbooks.pub This reaction proceeds via the addition of two hydride ions to the carbon-nitrogen triple bond.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) can add to the electrophilic carbon of the nitrile to form an imine, which upon hydrolysis yields a ketone. libretexts.orglibretexts.org

These transformations of the nitrile group significantly expand the synthetic utility of this compound, allowing for its conversion into a wide range of other functionalized molecules.

Cyclopropyl (B3062369) Ring-Opening and Rearrangement Reactions

The cyclopropyl group, a three-membered carbocyclic ring, is known for its significant ring strain. This strain can be released through ring-opening reactions, often promoted by acids, Lewis acids, or radical initiators. tue.nluni-regensburg.denih.gov In the context of "donor-acceptor" cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group, the ring is particularly susceptible to opening. uni-regensburg.dersc.org

In this compound, the cyclopropyl group is adjacent to the electron-withdrawing acrylic acid system. While specific studies on the ring-opening of this exact molecule are not extensively detailed in the provided search results, the general principles of cyclopropane (B1198618) chemistry suggest that under certain conditions, such as treatment with strong acids or electrophiles, the ring could open to form an allylic or homoallylic species. tue.nl For example, Lewis acid-catalyzed ring-opening followed by cycloaddition is a known reaction pathway for donor-acceptor cyclopropanes. uni-regensburg.de Radical-induced ring-opening is another possibility, where a radical adds to the double bond, generating a cyclopropyl-substituted radical that can then undergo ring-opening. beilstein-journals.org

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity crucial considerations in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over others. For example, in amidation reactions using coupling agents like HATU, the carboxylic acid is selectively activated and reacts with an amine, leaving the nitrile and the activated double bond intact under the reaction conditions. yuntsg.com Similarly, the choice of reducing agent can determine the reaction outcome. A strong reducing agent like LiAlH₄ would likely reduce both the carboxylic acid and the nitrile, whereas milder or more specific reagents could potentially target one group over the other.

Regioselectivity pertains to the preferential formation of one constitutional isomer over another. A prime example is the nucleophilic addition to the activated double bond. Due to the electronic effects of the cyano and carboxyl groups, nucleophiles will exclusively attack the β-carbon of the acrylic acid moiety in a Michael-type addition, as opposed to the α-carbon. bath.ac.uk This high degree of regioselectivity is a cornerstone of the reactivity of α,β-unsaturated carbonyl and cyano compounds.

The interplay of these functional groups and the reaction conditions employed allows for a high degree of control over the chemical transformations of this compound, enabling its use as a selective building block in the synthesis of more complex molecules. researchgate.net

Derivatives and Analogs of 2 Cyano 3 Cyclopropylacrylic Acid: Synthesis and Exploration

Structural Modifications of the Cyclopropyl (B3062369) Moiety

The three-membered cyclopropyl ring is a key feature of 2-Cyano-3-cyclopropylacrylic acid, and its modification has been a significant area of investigation.

Alkyl and Aryl Substitutions on the Cyclopropyl Ring

The introduction of alkyl and aryl groups onto the cyclopropyl ring allows for the fine-tuning of the molecule's steric and electronic properties. Synthetic methods have been developed to produce cyclopropylacrylic acid derivatives with various substituents. google.comjustia.com For instance, patents describe processes for preparing cyclopropyl acrylic derivatives where the cyclopropane (B1198618) ring can be substituted with alkyl groups such as methyl, ethyl, or propyl, and aryl groups like phenyl. google.com These substitutions can influence the compound's reactivity and interaction with biological targets. The synthesis of these derivatives often involves the Knoevenagel condensation of a suitably substituted cyclopropanecarboxaldehyde (B31225) with a cyanoacetic acid derivative. google.com

Variations on the Acrylic Acid Framework

The acrylic acid portion of the molecule, with its reactive double bond, carboxyl group, and nitrile group, offers multiple sites for chemical modification.

Ester and Amide Derivatives

Ester and amide derivatives of this compound are widely explored, primarily to alter the compound's properties for various applications, including as kinase inhibitors and PROTAC (PROteolysis TArgeting Chimera) components. bath.ac.ukyuntsg.com

Ester Derivatives: The synthesis of esters, such as this compound ethyl ester, can be achieved through standard esterification procedures or by reacting cyclopropanecarbaldehyde with an ethyl cyanoacetate (B8463686). google.com Hydrolysis of these esters under basic conditions, for example using aqueous sodium hydroxide (B78521), can regenerate the parent carboxylic acid. google.com

Amide Derivatives: The conversion of this compound to its amide derivatives is a common and versatile transformation. This is typically achieved through amide coupling reactions, where the carboxylic acid is activated and then reacted with a primary or secondary amine. bath.ac.ukyuntsg.com Common coupling agents used for this purpose include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in the presence of a base like Diisopropylethylamine (DIPEA). bath.ac.ukepo.org This flexibility allows for the synthesis of a wide array of cyanoacrylamides by varying the amine component. bath.ac.uk These α-cyano-β-cyclopropylacrylamide moieties have been incorporated into molecules designed as covalent kinase inhibitors. bath.ac.uknih.gov

Table 1: Synthesis of Amide Derivatives of this compound

Starting MaterialsCoupling Reagents/ConditionsProduct TypeReference
This compound, AmineEDCCyanoacrylamide bath.ac.uk
This compound, AmineHATU, DIPEAAmide-containing kinase inhibitor epo.org
Intermediate amine, this compoundHATU, Et3NPROTAC Intermediate yuntsg.com

Modifications of the Unsaturated Linker

The carbon-carbon double bond in the acrylic acid framework is a site of potential chemical modification. Reactions such as halogenation can be performed on the related 3-cyclopropylacrylic acid, followed by dehydrohalogenation, which indicates that the double bond can be manipulated. google.com Furthermore, the double bond's geometry is crucial, leading to the existence of different isomeric forms. Research into related compounds like (cyanomethylene)cyclopropane has shown that photoisomerization can occur, converting it to 1-cyano-2-methylenecyclopropane, which suggests the possibility of rearranging the unsaturated linker under specific conditions. researchgate.net

Isomeric Forms of this compound

Isomerism is an important aspect of this compound. Due to the presence of the double bond, the compound can exist as geometric isomers, specifically the (E) and (Z) forms. The (Z)-isomer of this compound is commercially available and has been documented. bldpharm.com The synthesis of this compound via Knoevenagel condensation of cyclopropanecarbaldehyde and cyanoacetic acid can potentially yield a mixture of isomers, and the stereochemical outcome can be a subject of investigation. bath.ac.uk If the cyclopropyl ring itself is asymmetrically substituted, this would introduce a chiral center, leading to the possibility of enantiomers (R and S isomers) and diastereomers. epo.org The specific isomeric form of a derivative can be critical for its biological activity and physical properties.

(E) and (Z) Geometric Isomers

The synthesis of this compound is most commonly achieved through the Knoevenagel condensation. vulcanchem.comwikipedia.orgresearchgate.net This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, cyanoacetic acid, to a carbonyl group of an aldehyde, cyclopropanecarboxaldehyde, followed by a dehydration reaction. wikipedia.org The process is typically catalyzed by a weak base. wikipedia.org

Different reaction conditions and catalysts have been employed, which can influence the resulting isomeric mixture. A prevalent method involves reacting cyclopropanecarbaldehyde with 2-cyanoacetic acid in absolute ethanol (B145695), using piperidine (B6355638) as a catalyst. This specific method has been shown to produce the (E)-isomer, which is described as a wet white solid after initial reaction and cooling. bath.ac.uk The stereochemistry of the alkene bond, confirming the trans relationship between the carboxylic acid and the cyclopropyl group, was substantiated through 1H NMR analysis of the coupling constant between the two protons on the alkene. bath.ac.uk

Another documented synthesis involves heating a suspension of cyanoacetic acid, cyclopropanecarboxaldehyde, and ammonium (B1175870) acetate (B1210297) in toluene (B28343) in a sealed tube. nih.gov Upon cooling, the product precipitates and can be collected by filtration. nih.gov While the Knoevenagel condensation can sometimes produce a mixture of (E) and (Z) isomers which may equilibrate to the more stable form, the literature predominantly reports the synthesis of the (E)-isomer for this compound. wikipedia.orgbath.ac.uk The distinct geometric isomers, (E)-2-cyano-3-cyclopropylacrylic acid and (Z)-2-cyano-3-cyclopropylacrylic acid, are recognized as separate chemical entities with unique CAS numbers. chemicalbook.combldpharm.com

Table 1: Synthesis Conditions for this compound
ReactantsCatalystSolventConditionsReported IsomerReference
Cyclopropanecarbaldehyde, 2-Cyanoacetic acidPiperidineAbsolute EthanolStirred at 60°C for 3 hours(E)-isomer bath.ac.uk
Cyclopropanecarboxaldehyde, Cyanoacetic acidAmmonium Acetate (NH4OAc)TolueneHeated at 110°C for 2 hours in a sealed tubeNot specified, product precipitates nih.gov

Conformational Analysis of Isomers

A detailed conformational analysis of the geometric isomers of this compound is not extensively documented in the literature. However, the conformational preferences can be inferred from the structural features of the molecule and analysis of related compounds. The molecule possesses several rotatable single bonds that give rise to different spatial arrangements or conformers.

Rotation around the single bond connecting the cyclopropyl ring to the vinylic carbon.

Rotation around the single bond connecting the acrylic acid moiety to the vinylic carbon.

For the first rotation, the cyclopropyl group can adopt different orientations relative to the cyanoacrylic acid plane. The two primary conformers would be the s-trans (or anti-periplanar) and s-cis (or syn-periplanar) conformations, where the C-H bond of the cyclopropyl ring is either anti or syn to the C=C double bond, respectively. The relative energies of these conformers are dictated by steric and electronic interactions.

For the second rotation, the carboxylic acid group can also exist in different orientations. In similar α,β-unsaturated carbonyl systems, the planarity of the conjugated system is generally favored to maximize orbital overlap. The two most stable planar conformations are typically the s-cis and s-trans conformers, referring to the arrangement about the C-C single bond of the enone system. The relative stability between these is influenced by steric hindrance and potential intramolecular interactions like hydrogen bonding. In related molecules, such as 4-cyano-1-butyne, both anti and gauche conformers have been observed and characterized. researchgate.net The interplay of these rotational possibilities results in a complex potential energy surface with several local minima, each corresponding to a distinct conformer of the (E) and (Z) isomers.

Conjugates and Hybrid Molecular Systems Containing this compound Scaffolds

The this compound scaffold serves as a valuable building block in the design of more complex conjugates and hybrid molecules, particularly in the field of medicinal chemistry. nih.govmdpi.com Its inherent reactivity and structural features make it a key component, often referred to as a "warhead," for creating covalent inhibitors. nih.gov

The electrophilic nature of the α,β-unsaturated system, enhanced by the electron-withdrawing cyano and carboxyl groups, makes the β-carbon susceptible to nucleophilic attack by residues like cysteine in proteins. bath.ac.uk This reactivity is harnessed to form covalent bonds with biological targets.

Amide Conjugates as Kinase Inhibitors: A primary application of this compound is as a precursor for a diverse array of 2-cyanoacrylamides. bath.ac.uk Through standard amide coupling procedures using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the carboxylic acid group can be linked to various amine-containing fragments. bath.ac.uk This modular approach allows for the synthesis of large libraries of compounds for drug discovery. bath.ac.uk For instance, this compound has been coupled with amine-bearing heterocyclic systems to generate potent tyrosine kinase inhibitors. epo.org The resulting α-cyano-β-cyclopropylacrylamide moiety often acts as the group that forms a covalent bond with the target enzyme. nih.gov

Inhibitors of Other Enzyme Systems: Beyond kinases, this scaffold has been incorporated into inhibitors for other enzyme families. A notable example is its use in the development of inhibitors for human tissue transglutaminase (hTG2), an enzyme implicated in various diseases. nih.gov In this context, the α-cyano-β-cyclopropylacrylamide was specifically chosen as the reactive "warhead" due to its stability and reactivity profile compared to other Michael acceptors. nih.gov

Other Derivatives: The scaffold can also undergo other transformations to yield useful intermediates. Reaction with primary amines can produce β-amino derivatives, which themselves can be precursors for various biologically active molecules, including kinase inhibitors. vulcanchem.com

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework and the connectivity of atoms.

Proton NMR analysis of 2-cyano-3-cyclopropylacrylic acid, conducted in deuterated methanol (B129727) (CD₃OD), reveals distinct signals for each set of non-equivalent protons. bath.ac.uk The spectrum confirms the presence of both the cyclopropyl (B3062369) and the acrylic moieties.

A key feature is the vinylic proton signal, which appears as a doublet at approximately 7.12 ppm. bath.ac.uk The large coupling constant (J ≈ 11.4 Hz) for this signal is indicative of a trans relationship with the adjacent cyclopropyl methine proton, confirming the (E)-isomer configuration of the double bond. bath.ac.uk

The cyclopropyl group itself gives rise to a set of complex signals in the upfield region. A multiplet at around 2.06 ppm corresponds to the methine proton (CH) of the cyclopropyl ring that is directly attached to the double bond. bath.ac.uk The four methylene (B1212753) protons (CH₂) of the cyclopropyl ring appear as two separate multiplets, one at approximately 1.34 ppm and another at 1.03 ppm, reflecting their different spatial environments. bath.ac.uk

Table 1: ¹H NMR Chemical Shift Data for this compound

Protons Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
Vinylic H 7.12 Doublet (d) 11.4
Cyclopropyl CH 2.06 Multiplet (m) -
Cyclopropyl CH₂ 1.34 Multiplet (m) -
Cyclopropyl CH₂ 1.03 Multiplet (m) -

Data recorded on a 400 MHz spectrometer in CD₃OD. bath.ac.uk

The ¹³C NMR spectrum provides a complete map of the carbon skeleton of the molecule. The spectrum for this compound shows seven distinct carbon signals, corresponding to each carbon atom in the structure. bath.ac.uk

The carbonyl carbon of the carboxylic acid group is typically found furthest downfield, appearing around 163.0 ppm. bath.ac.uk The carbon atom of the nitrile group (C≡N) resonates at approximately 114.4 ppm. bath.ac.uk The two sp² hybridized carbons of the acrylic double bond are observed at about 169.0 ppm and 105.5 ppm. The significant difference in their chemical shifts is due to the differing electronic effects of the attached functional groups (nitrile/carboxylic acid vs. cyclopropyl). bath.ac.uk

The sp³ hybridized carbons of the cyclopropyl ring appear in the upfield region of the spectrum. The methine carbon (CH) resonates at around 15.4 ppm, while the two equivalent methylene carbons (CH₂) produce a single signal at approximately 10.2 ppm. bath.ac.ukoregonstate.edu

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Atom Chemical Shift (δ) in ppm
C=O (Carboxylic Acid) 163.0
C=C (Alkene, C-α) 105.5
C=C (Alkene, C-β) 169.0
C≡N (Nitrile) 114.4
Cyclopropyl CH 15.4
Cyclopropyl CH₂ 10.2

Data recorded on a 400 MHz spectrometer in CD₃OD. bath.ac.uk

While one-dimensional NMR spectra identify the types of protons and carbons present, two-dimensional (2D) NMR experiments establish their connectivity. Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to map out which atoms are bonded to each other. libretexts.orghmdb.ca

COSY experiments would show correlation peaks between the vinylic proton and the cyclopropyl methine proton, confirming their J-coupling relationship.

HSQC experiments correlate directly bonded proton and carbon atoms. This would show cross-peaks between the vinylic proton at 7.12 ppm and the vinylic carbon at 169.0 ppm, as well as correlations for each of the cyclopropyl protons and their attached carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY) , another 2D technique, can provide through-space correlations between protons that are in close proximity. bath.ac.uk This technique was employed to support the assignment of the trans geometry of the double bond in this compound. bath.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

The most prominent peaks would include a strong, sharp absorption band for the nitrile (C≡N) stretch, typically appearing in the range of 2210-2260 cm⁻¹. mdpi.com A strong and broad absorption from the hydroxyl (-OH) group of the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. The carbonyl (C=O) stretch of the conjugated carboxylic acid would give rise to a very strong and sharp peak around 1690-1710 cm⁻¹. mdpi.com Additionally, the carbon-carbon double bond (C=C) stretch, being part of a conjugated system, would appear in the 1600-1640 cm⁻¹ region. bath.ac.uk

Table 3: Expected IR Absorption Bands for this compound

Functional Group Bond Expected Absorption Range (cm⁻¹)
Carboxylic Acid O-H stretch 2500 - 3300 (broad)
Nitrile C≡N stretch 2210 - 2260 (sharp)
Carbonyl C=O stretch 1690 - 1710 (strong)
Alkene C=C stretch 1600 - 1640 (variable)
Alkane C-H stretch 2850 - 3000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive ion mode has been used to precisely determine the mass of this compound. bath.ac.uk

The analysis shows a protonated molecular ion peak ([M+H]⁺) at a mass-to-charge ratio (m/z) of 138.0546. This experimental value is in excellent agreement with the calculated mass of 138.0550 for the formula C₇H₈NO₂. bath.ac.uk A sodium adduct ([M+Na]⁺) is also observed at m/z 160.0371, further confirming the molecular weight of 137.14 g/mol . bath.ac.uksigmaaldrich.cn

The fragmentation pattern in mass spectrometry provides clues to the molecule's structure. Common fragmentation pathways for this molecule would likely involve the loss of small, stable neutral molecules such as water (H₂O, loss of 18 Da) or carbon dioxide (CO₂, loss of 44 Da) from the carboxylic acid group. savemyexams.com Fragmentation of the cyclopropyl ring is also a possible pathway. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide exact bond lengths, bond angles, and intermolecular interactions.

While detailed crystallographic data for this compound itself is not widely published, analysis of related structures provides insight into its likely molecular architecture. bath.ac.ukmdpi.com For instance, the crystal structure of a more complex derivative, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, has been determined. mdpi.com

Should single crystals of this compound be analyzed, the data would confirm the planarity of the cyanoacrylic acid moiety and the trans configuration of the double bond. It would also reveal the precise orientation of the cyclopropyl ring relative to the plane of the double bond and detail the hydrogen bonding networks formed by the carboxylic acid groups in the crystal lattice. bath.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of published experimental or theoretical studies on the Ultraviolet-Visible (UV-Vis) spectroscopic properties of this compound. While the synthesis and other spectroscopic characterizations, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, have been documented, specific data regarding its electronic transitions, including absorption maxima (λmax) and molar absorptivity (ε), are not available in the public domain.

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For a compound like this compound, which possesses a conjugated system due to the presence of a carbon-carbon double bond (C=C) conjugated with a nitrile group (C≡N) and a carboxylic acid group (-COOH), characteristic π→π* transitions would be expected. The interaction of the cyclopropyl group with this conjugated system could also influence the energy of these transitions.

In similar α,β-unsaturated cyano-containing compounds, the position and intensity of the absorption bands are sensitive to the solvent polarity and the substitution pattern. For instance, theoretical studies on related molecules like 2-cyanoprop-2-enoic acid have been conducted using Time-Dependent Density Functional Theory (TD-DFT) to predict their electronic properties and UV-Vis spectra. However, no such computational data has been reported specifically for this compound.

The lack of available data prevents the creation of a detailed data table and an in-depth discussion of the specific electronic transitions for this compound. Further experimental research or computational modeling would be required to elucidate the UV-Vis spectroscopic profile of this compound.

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These theoretical approaches provide a detailed picture of the molecule's foundational properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organic molecules like 2-Cyano-3-cyclopropylacrylic acid. DFT methods are employed to determine the most stable geometric configuration (the ground state) by minimizing the energy of the system. This optimization process yields precise information on bond lengths, bond angles, and dihedral angles.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry calculations derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain systems. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall under this category.

For complex organic molecules, ab initio calculations can provide benchmark data for geometry and energy. A study on a related compound, (E)-4-(2-cyano-3-(dimethylamino)acryloyl)benzoic acid, utilized ab initio calculations to investigate its properties. researchgate.net These methods are crucial for validating the results obtained from more cost-effective DFT calculations and for providing a deeper understanding of the electronic correlations within the molecule.

HOMO-LUMO Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. mdpi.commaterialsciencejournal.org

A smaller HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.com Computational methods, particularly DFT, are used to calculate the energies of these orbitals. materialsciencejournal.org From the HOMO and LUMO energies, various reactivity descriptors can be derived, such as electronegativity, chemical hardness, and softness, which help in predicting how the molecule will interact with other reagents. nih.gov For example, the electron-withdrawing nature of the cyano and carboxylic acid groups, combined with the unique electronic character of the cyclopropyl (B3062369) ring, can be quantitatively analyzed through FMO theory to predict the molecule's behavior in chemical reactions.

Below is a table of calculated HOMO-LUMO energy gaps for various related cyano-functionalized compounds, illustrating the typical range for this class of molecules.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
AIE-1 ProbeB3LYP/6-31G--3.612
AIE-2 ProbeB3LYP/6-31G--3.083
ACNPPC (Gas Phase)B3LYP/6-311G(d,p)-7.06-2.544.52
ACNPPC (DMSO)B3LYP/6-311G(d,p)---

Data sourced from studies on related cyano-functionalized molecules. mdpi.commaterialsciencejournal.org AIE-1 and AIE-2 are specific fluorescent probes with cyano groups.

Spectroscopic Property Prediction and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. DFT calculations can simulate various types of spectra, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR).

For a series of 3-cyano-2(1H)-pyridones, which are structurally related to the target molecule, DFT calculations were used alongside comprehensive spectroscopic characterization. rsc.org The predicted vibrational frequencies from DFT calculations, after applying a scaling factor to account for systematic errors, typically show excellent agreement with experimental FT-IR spectra. materialsciencejournal.org This allows for the confident assignment of specific vibrational modes to the observed absorption bands, such as the characteristic stretches for the C≡N (nitrile), C=O (carbonyl), and C=C bonds. Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption, helping to interpret the experimental spectrum. materialsciencejournal.orgrsc.org This correlative approach between theoretical predictions and experimental results provides a robust confirmation of the molecular structure of this compound.

Elucidation of Reaction Mechanisms and Transition State Structures

Understanding how a chemical reaction proceeds is crucial for optimizing reaction conditions and developing new synthetic methods. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transient intermediates and high-energy transition states that are difficult or impossible to observe experimentally.

For cyanoacrylic acids, which are synthesized via reactions like the Knoevenagel condensation, computational methods can map out the entire potential energy surface of the reaction. bath.ac.uk This involves calculating the energy of the reactants, products, and all intermediate structures along the reaction coordinate. The highest point on this path corresponds to the transition state, and its structure and energy determine the reaction's activation barrier and, consequently, its rate. DFT calculations are widely used to locate and characterize these transition state structures. rsc.org For related systems, computational studies have explored reaction mechanisms, such as the formation of pyridine (B92270) from cyano radicals and 1,3-butadiene, by characterizing isomerization and dissociation channels. researchgate.net This type of analysis can be applied to understand the synthesis of this compound and to predict its reactivity in subsequent chemical transformations.

Analysis of Isomerization Pathways and Energy Barriers

The double bond in this compound allows for the existence of geometric isomers, specifically the (E) and (Z) configurations. Computational chemistry provides a means to investigate the relative stabilities of these isomers and the energy barrier required for their interconversion.

The (E)-isomer is often the thermodynamically more stable product in Knoevenagel-type condensations. cymitquimica.com However, the (Z)-isomer can also be formed. bldpharm.com Computational methods can calculate the ground-state energies of both the (E) and (Z) isomers, revealing their relative thermodynamic stability. Furthermore, these methods can model the isomerization process, which typically proceeds through rotation around the C=C double bond via a high-energy transition state. A computational study on the photoisomerization of (cyanomethylene)cyclopropane, a structurally similar compound, explored the potential energy surfaces to understand the transformation pathways. researchgate.net By calculating the energy of this transition state, the activation energy for the E-Z isomerization of this compound can be determined, providing insight into the conditions (e.g., thermal or photochemical) under which isomerization might occur.

Study of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hirshfeld Analysis)

A comprehensive search of available scientific literature and crystallographic databases did not yield any specific studies on the crystal structure or Hirshfeld surface analysis of this compound. While Hirshfeld analysis is a powerful computational tool used to investigate intermolecular interactions in crystalline materials, no published research applying this method to this particular compound could be located.

Hirshfeld surface analysis involves partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). This allows for the visualization and quantification of intermolecular contacts. Key parameters derived from this analysis include:

d norm (normalized contact distance): This surface property highlights regions of significant intermolecular interactions. Negative values typically indicate contacts shorter than the van der Waals radii, suggesting strong interactions like hydrogen bonds.

In the absence of specific crystallographic data for this compound, a detailed analysis of its crystal packing motifs and intermolecular interactions remains speculative. Such an analysis would require single-crystal X-ray diffraction data to be collected and analyzed.

For illustrative purposes, studies on structurally related cyano-containing compounds often reveal significant contributions from hydrogen bonding involving the carboxylic acid and cyano groups, as well as π-interactions. For example, in the crystal structure of other acrylic acid derivatives, O–H···O hydrogen bonds between carboxylic acid groups are common, leading to the formation of dimers. The cyano group can also act as a hydrogen bond acceptor.

Without experimental data, a theoretical approach could be undertaken by predicting the crystal structure of this compound. However, this would be a purely computational study and would require experimental validation.

Table of Intermolecular Contacts (Hypothetical)

This table is a hypothetical representation of what a Hirshfeld analysis might reveal for a similar molecule and is for illustrative purposes only. No actual data for this compound is available.

Interaction Type Percentage Contribution (%)
H···H 40-50
O···H/H···O 25-35
C···H/H···C 10-15
N···H/H···N 5-10
C···C <5

Advanced Research Applications in Organic Synthesis and Materials Science

2-Cyano-3-cyclopropylacrylic Acid as a Versatile Building Block in Complex Chemical Synthesis

This compound has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique chemical structure, featuring a cyclopropyl (B3062369) group, a cyano group, and a carboxylic acid function, allows for its participation in a wide array of chemical transformations. This trifunctional nature makes it an ideal starting point or intermediate for constructing larger, more complex molecules with potential applications in medicinal chemistry and materials science.

Construction of Intricate Molecular Architectures

The reactivity of this compound facilitates its incorporation into sophisticated molecular frameworks. The carboxylic acid moiety can be readily converted into an amide via standard coupling reactions, a common strategy for linking molecular fragments. bath.ac.uk This approach is central to its use in creating targeted therapeutic agents.

A notable example is its role in the synthesis of tyrosine kinase inhibitors and complex degraders. epo.orgyuntsg.com For instance, in the multi-step synthesis of the KRASG12C degrader YF135, this compound is condensed with a complex amine intermediate to form a crucial amide bond, installing the cyano-acrylamide "warhead" into the final molecule. yuntsg.com This warhead is essential for the molecule's mechanism of action. The synthesis demonstrates how the acid serves as a key component for linking different parts of a complex bioactive molecule. yuntsg.com The cyclopropyl group, in conjunction with the cyano group, influences the electrophilicity of the molecule, which is critical for its binding affinity and reactivity with biological targets. bath.ac.uk

Synthesis of Heterocyclic Compounds

Beyond linear or macrocyclic structures, this compound and its derivatives are instrumental in the synthesis of heterocyclic compounds—cyclic structures containing atoms of at least two different elements in their rings. The activated double bond and the cyano group are key reactive sites for cyclization reactions.

Research has shown that related cyano-acrylamide structures can be synthesized from precursors like pyrazole-4-carbaldehyde and 2-cyanoacetamide, indicating the utility of the cyano-acrylic scaffold in building pyrazole-containing heterocycles. mdpi.com The general reactivity of 1,4-dicarbonyl compounds, which can be derived from structures related to this compound, serves as a precursor to various five-membered heterocycles through reactions like the Paal–Knorr synthesis. mdpi.commdpi.com This highlights the potential of the core structure of this compound as a synthon for a variety of heterocyclic systems, which are prevalent in pharmaceuticals and functional materials. mdpi.com

Role in Reversible Covalent Chemistry and Targeted Protein Degradation Research

The cyano-acrylamide moiety, for which this compound is a key precursor, is at the forefront of innovations in targeted protein degradation (TPD), particularly in the design of Proteolysis-Targeting Chimeras (PROTACs). nih.gov

Design and Synthesis of PROTACs

PROTACs are heterobifunctional molecules designed to bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. nih.gov The design of these molecules is a modular process involving a POI ligand, an E3 ligase ligand, and a linker. this compound serves as a precursor to the "warhead" portion of the PROTAC, which binds to the target protein. yuntsg.com

In the synthesis of reversible-covalent PROTACs, the carboxylic acid of this compound is activated and coupled with an amine-containing linker attached to an E3 ligase ligand (like a VHL or Cereblon ligand). yuntsg.com This creates a cyano-acrylamide functional group within the final PROTAC structure. This strategy has been successfully employed to develop degraders for challenging drug targets such as KRASG12C and Bruton's tyrosine kinase (BTK). yuntsg.combiorxiv.org The cyano-acrylamide warhead is particularly effective because it can form a covalent bond with a cysteine residue near the protein's binding site, enhancing target engagement and the efficiency of degradation. biorxiv.orgbiorxiv.org

Mechanism of Reversible Covalent Binding in Degradation Systems

The effectiveness of cyano-acrylamide-based PROTACs lies in their mechanism of reversible covalent binding. biorxiv.org The α-cyano-acrylamide group is an electrophile that can react with nucleophilic thiol groups, such as those on cysteine residues in proteins, via a Michael addition reaction. bath.ac.uk

The key to this mechanism is its reversibility. The initial covalent bond formation is stable enough to ensure high target occupancy and induce degradation. biorxiv.orgbiorxiv.org However, the reaction is reversible, meaning the PROTAC can dissociate from the protein-cysteine adduct. This catalytic behavior is a significant advantage; once the target protein is ubiquitinated and sent for degradation, the PROTAC can be released and engage another target protein molecule. biorxiv.org This regenerative cycle potentially allows for sustained protein degradation at substoichiometric concentrations of the degrader. yuntsg.com Studies on the degrader YF135 confirmed this reversible mechanism; the degradation of KRASG12C could be rescued by washing out the compound, demonstrating that the effect is not permanent. yuntsg.com This reversibility distinguishes these PROTACs from irreversible covalent inhibitors and can enhance their therapeutic window. nih.govbiorxiv.org

Utilization in the Development of Research Reagents and Catalysts

This compound is a valuable reagent for creating specialized molecules for research. Its primary use is as a precursor in amide coupling reactions to generate a library of cyano-acrylamides. bath.ac.uk By varying the amine component in the coupling reaction, researchers can synthesize a diverse set of molecules to probe biological systems, such as exploring the binding pockets of kinase enzymes. bath.ac.uk The cyano-acrylamide fragments produced are tested for their reactivity and binding affinity, often using model thiols like glutathione (B108866) to mimic cysteine residues in proteins. bath.ac.uk

The compound's structure, particularly the electrophilic nature conferred by the cyano and cyclopropyl groups, makes it an effective component in the design of covalent inhibitors. bath.ac.uk While not a catalyst itself, it is a foundational component for synthesizing molecules that have catalytic or pseudo-catalytic functions in biological contexts, such as the PROTACs discussed previously, which act catalytically to induce protein degradation. biorxiv.org Its utility as a flexible starting material makes it a key resource for developing novel chemical tools and potential therapeutic leads.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 98895-60-4 achemblock.com
Molecular Formula C₇H₇NO₂ achemblock.comcymitquimica.com
Molecular Weight 137.14 g/mol achemblock.comcymitquimica.com
Physical Form Solid cymitquimica.com
IUPAC Name This compound achemblock.com
Purity 96-97% achemblock.com

Contribution to Agricultural Chemical Research and Development

This compound and its related structures are recognized for their significant role as intermediates and active compounds in the development of agricultural chemicals. Research has identified the broader class of 2-cyano-3-arylacrylic acids as applicable for use as plant growth regulators, fungicides, and pesticides. google.com This positions this compound as a valuable precursor in synthesizing these agrochemicals.

The fungicidal properties of compounds derived from 2-cyanoacrylic acid are a key area of investigation. Patents describe fungicidal compositions containing 2-cyano-acrylate derivatives, highlighting their effectiveness in controlling or preventing fungal growth on plants. google.com These compositions can be applied to seeds or directly to the soil to protect against fungi that attack root systems and seeds. The core structure of this compound is integral to creating these more complex fungicidal molecules. A key advantage of developing such compounds is the potential for creating environmentally friendlier methods for producing these agricultural agents. google.com

Furthermore, the application of these compounds as plant growth regulators is a significant aspect of their contribution to agriculture. google.com Plant growth regulators are used to manage various stages of plant development, from seed germination to fruit ripening, ultimately improving crop yield and quality. researchgate.net The versatility of the 2-cyano-3-arylacrylic acid structure allows for the synthesis of various derivatives that can be optimized for specific regulatory functions in different crops. google.com

Table 1: Research Findings on Agricultural Applications
Application AreaFindingSignificanceSource Index
FungicidesDerivatives of 2-cyanoacrylic acid are used in fungicidal compositions.Provides a chemical backbone for developing new agents to protect crops from fungal diseases. google.com
PesticidesThe class of 2-cyano-3-arylacrylic acids can be applied in the synthesis of pesticides.Contributes to the development of compounds for general pest control in agriculture. google.com
Plant Growth Regulators2-cyano-3-arylacrylic acids are identified as effective plant growth regulators.Enables the creation of chemicals that can manage crop development, enhancing yield and quality. google.comresearchgate.net

Potential in Industrial Product Manufacturing and Performance Enhancement

In the realm of industrial manufacturing, this compound serves as a specialized building block for creating performance-enhancing materials. Its unique chemical structure, featuring both a cyano and a carboxylic acid group, allows it to be used in the synthesis of advanced polymers and other industrial products.

The reactivity of this compound also makes it a useful intermediate in broader organic synthesis for industrial applications. It can be a starting point for producing various organic compounds through reactions that target its functional groups. This versatility allows for the manufacturing of a range of specialty chemicals that are integral to different industrial processes.

Q & A

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of nucleophilic attacks on this compound?

  • Technique : Synthesize deuterated analogs at the β-carbon. Measure kH/kDk_H/k_D ratios in SN2 reactions. A KIE >1 indicates a transition state with significant bond-breaking to the nucleophile .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points (e.g., 201°C vs. 195°C) may arise from polymorphic forms or residual solvents. Resolve via:
    • X-ray crystallography to confirm crystal structure.
    • DSC analysis to detect phase transitions.
    • Elemental analysis to rule out solvates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.